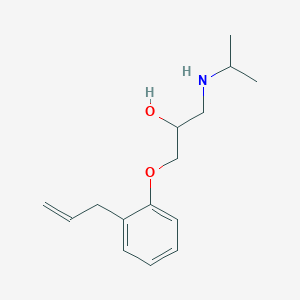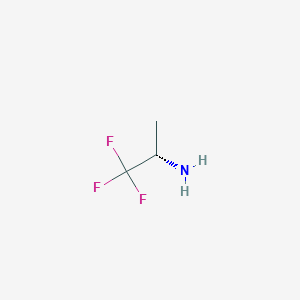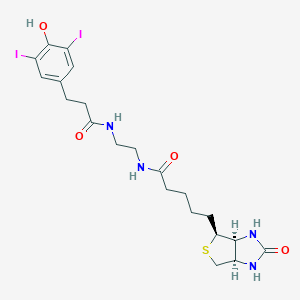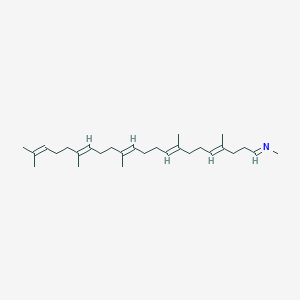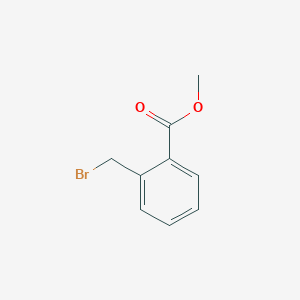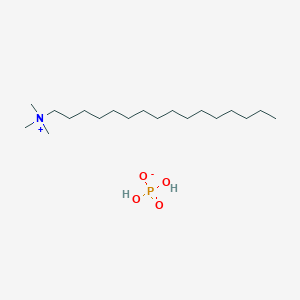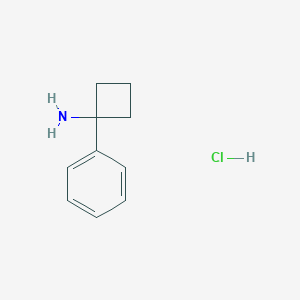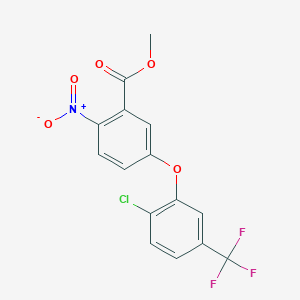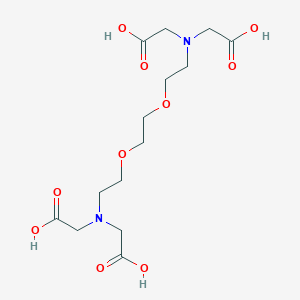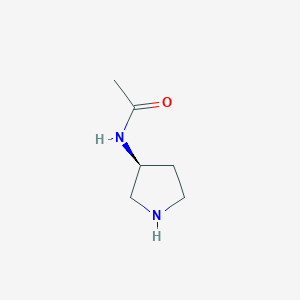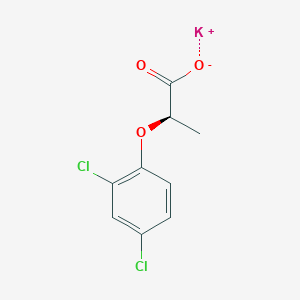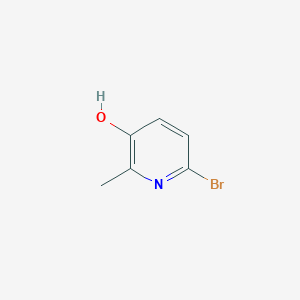
6-Bromo-2-methylpyridin-3-ol
概要
説明
Synthesis Analysis The synthesis of derivatives similar to 6-Bromo-2-methylpyridin-3-ol often involves complex processes including diazotization, bromation, oxidation, chlorination, amination, and sometimes Hofmann degradation. For example, the synthesis of 2-Amino-6-bromopyridine, a related compound, starts from 2-amino-6-methylpyridine and goes through a series of reactions under carefully controlled conditions, achieving a total yield of 34.6% (Xu Liang, 2010).
Molecular Structure Analysis The molecular structure of related bromopyridine compounds is typically confirmed through spectroscopic methods such as IR and ^1H NMR. These methods provide detailed insights into the molecular composition and arrangement, essential for understanding the properties and reactivity of the compound (Xu Liang, 2010).
Chemical Reactions and Properties Compounds in the bromopyridine family exhibit diverse chemical reactivity, which can be harnessed for further chemical modifications and applications in synthesis. For instance, the presence of the bromo group makes these compounds suitable for nucleophilic substitution reactions or as intermediates in the synthesis of more complex molecules (Xu Liang, 2010).
科学的研究の応用
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : The study involved the synthesis of novel pyridine-based derivatives via a Suzuki cross-coupling reaction .
- Methods of Application or Experimental Procedures : The researchers used a palladium-catalyzed one-pot Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives . The reaction involved 5-bromo-2-methylpyridin-3-amine either directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
- Results or Outcomes : The study resulted in the synthesis of novel pyridine derivatives in moderate to good yield . Density functional theory (DFT) studies were carried out for these derivatives, and the results suggested potential applications as chiral dopants for liquid crystals . The compounds also showed anti-thrombolytic, biofilm inhibition, and haemolytic activities .
Safety And Hazards
6-Bromo-2-methylpyridin-3-ol is classified as Acute toxicity, oral (Category 4), H302; Skin corrosion/irritation (Category 2), H315; Serious eye damage/eye irritation (Category 2A), H319; Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335 . The safety information suggests wearing protective gloves/protective clothing/eye protection/face protection, and avoiding dust formation, breathing vapours, mist or gas .
特性
IUPAC Name |
6-bromo-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEZVKXETZALTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458305 | |
| Record name | 6-Bromo-2-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylpyridin-3-ol | |
CAS RN |
118399-86-3 | |
| Record name | 6-Bromo-2-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-methylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

